2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-
Overview
Description
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin in the presence of a catalyst . This reaction proceeds through a Michael addition followed by intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions on a larger scale, utilizing readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions include various substituted pyridine and pyran derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in DNA repair, thereby exhibiting potential anticancer activity .
Comparison with Similar Compounds
2H-Pyrano[2,3-b]quinoline: This compound shares a similar pyran ring system but differs in the fused aromatic ring.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a fused benzene ring, offering different chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-3-8-4-7-13-9-2-1-5-11-10(8)9/h1-2,5-6,8H,3-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEALSJYFJSABIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CC=O)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531194 | |
Record name | (3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89479-83-4 | |
Record name | (3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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